

Technical Guide: Physicochemical Profiling & Applications of 4-Butoxy-2-chloropyridine

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Compound of Interest

Compound Name: 4-Butoxy-2-chloropyridine

CAS No.: 1098093-35-6

Cat. No.: B1469073

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Executive Summary

4-Butoxy-2-chloropyridine (CAS: 1098093-35-6) is a specialized halogenated heterocyclic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Distinguished by its regioselective reactivity, the compound features a reactive C-2 chlorine atom susceptible to palladium-catalyzed cross-coupling, while the C-4 butoxy moiety serves as a stable lipophilic anchor. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.

Molecular Identity & Structural Analysis[1]

The molecule comprises a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a butoxy ether linkage. The distinct electronic environments of the C-2 and C-4 positions dictate its unique reactivity profile.

Parameter	Detail
Chemical Name	4-Butoxy-2-chloropyridine
CAS Registry Number	1098093-35-6
Molecular Formula	C ₉ H ₁₂ ClNO
Molecular Weight	185.65 g/mol
SMILES	<chem>ClC1=NC=CC(OCCCC)=C1</chem>
InChI Key	Unique identifier required for database integration
Structural Class	2,4-Disubstituted Pyridine / Alkoxy pyridine

Physicochemical Parameters

Understanding the physicochemical behavior of **4-Butoxy-2-chloropyridine** is critical for optimizing reaction conditions and predicting its behavior in biological systems (ADME).

Table 1: Key Physicochemical Properties

Property	Value / Range	Technical Context
Physical State	Liquid / Low-melting Solid	The butyl chain disrupts crystal packing relative to methyl analogs.
LogP (Predicted)	3.2 ± 0.4	Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds.
Polar Surface Area (PSA)	~22 Å ²	Low PSA suggests high membrane permeability.
pKa (Conjugate Acid)	~2.5 - 3.0	The electron-withdrawing chlorine at C-2 reduces basicity compared to pyridine (pKa 5.2).
Boiling Point (Predicted)	~260°C at 760 mmHg	High boiling point requires vacuum distillation for purification.
Solubility	DCM, EtOAc, DMSO, Methanol	Limited solubility in water due to the lipophilic butyl chain.

Expert Insight: The presence of the butoxy group at C-4 exerts an electron-donating effect (+M) via resonance, which partially counteracts the electron-withdrawing inductive effect (-I) of the C-2 chlorine. However, the nitrogen atom remains sufficiently electron-deficient to facilitate specific nucleophilic attacks.

Synthetic Routes & Process Chemistry

The synthesis of **4-Butoxy-2-chloropyridine** is a classic example of regioselective Nucleophilic Aromatic Substitution (S_NAr). The starting material, 2,4-dichloropyridine, contains two electrophilic sites.[1]

Mechanism of Regioselectivity

Nucleophilic attack by the butoxide anion occurs preferentially at the C-4 position rather than the C-2 position.

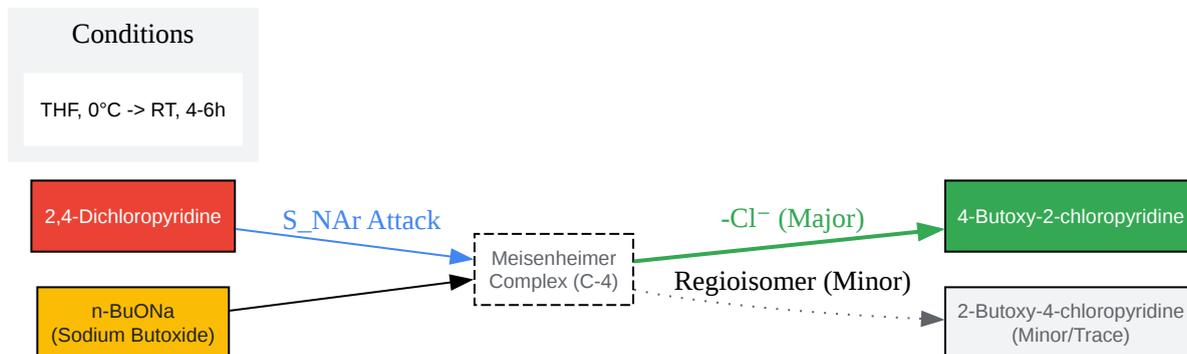
- C-4 Attack: The transition state (Meisenheimer complex) places the negative charge on the pyridine nitrogen, which is highly stabilized. The para-like relationship allows for efficient delocalization.
- C-2 Attack: While also stabilized by the adjacent nitrogen, the C-4 position is generally more reactive in 2,4-dihalopyridines due to a combination of steric accessibility and superior electronic stabilization of the intermediate.

Protocol A: Synthesis from 2,4-Dichloropyridine

Reagents: 2,4-Dichloropyridine (1.0 eq), n-Butanol (solvent/reactant), Sodium Hydride (NaH, 1.1 eq) or Potassium tert-butoxide (KOtBu). Conditions: 0°C to Room Temperature (RT), N₂ atmosphere.

- Activation: In a dry 3-neck flask under nitrogen, suspend NaH (60% in oil) in anhydrous THF or use neat n-butanol.
- Alkoxide Formation: Slowly add n-butanol at 0°C. Stir for 30 min until H₂ evolution ceases.
- Addition: Add a solution of 2,4-dichloropyridine in THF dropwise to the alkoxide mixture.
- Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
- Quench: Carefully quench with water/ice.
- Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualization: Synthesis Workflow



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Caption: Regioselective synthesis pathway favoring C-4 substitution due to electronic stabilization.

Analytical Characterization

Validating the identity of **4-Butoxy-2-chloropyridine** requires confirming the substitution pattern (C-4 vs C-2).

¹H NMR Prediction (CDCl₃, 400 MHz)

- δ 8.15 (d, J=5.8 Hz, 1H, H-6): Deshielded by the adjacent ring nitrogen.
- δ 6.85 (d, J=2.2 Hz, 1H, H-3): Shielded by the ortho-butoxy group; appears as a sharp doublet due to meta-coupling.
- δ 6.75 (dd, J=5.8, 2.2 Hz, 1H, H-5): Shielded by the para-butoxy group.
- δ 4.05 (t, J=6.5 Hz, 2H, -OCH₂-): Characteristic triplet of the ether methylene.
- δ 1.78 (m, 2H, -CH₂-): Methylene protons.
- δ 1.45 (m, 2H, -CH₂-): Methylene protons.
- δ 0.98 (t, J=7.0 Hz, 3H, -CH₃): Terminal methyl group.

Differentiation Strategy: If substitution occurred at C-2, the symmetry and splitting patterns would shift significantly. The H-3 proton in the correct product (C-4 substitution) is isolated between the Cl and Butoxy groups, appearing as a meta-coupled doublet.

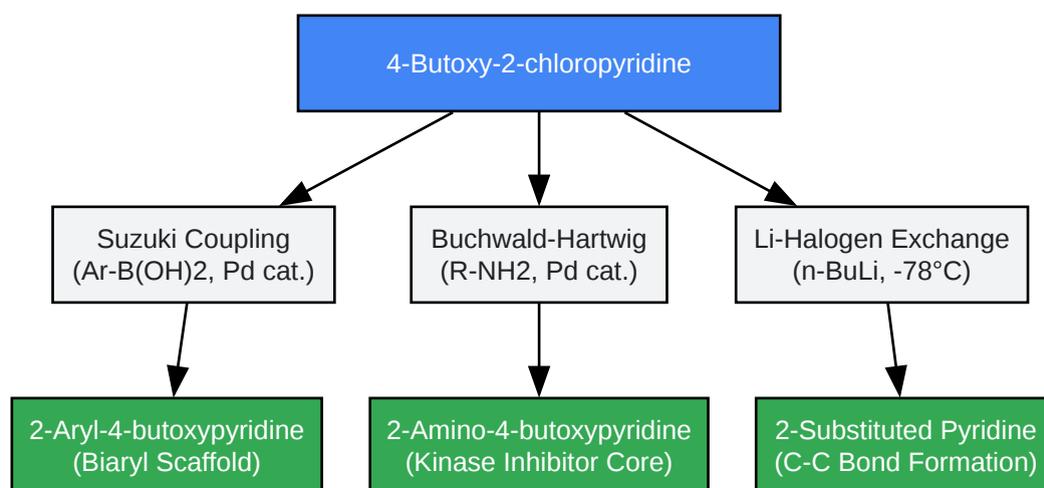
Reactivity Profile & Applications

The 2-chloro position is the functional "handle" for this molecule.^[1] It is less reactive towards S_NAr than the original 4-chloro group but is highly active in transition-metal catalyzed reactions.

Key Transformations

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 2-aryl-4-butoxypyridines.
- Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-4-butoxypyridines.
- Lithium-Halogen Exchange: Treatment with *n*-BuLi generates the 2-lithio species, which can be quenched with electrophiles (aldehydes, ketones) to introduce carbon chains.

Visualization: Functionalization Logic



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Caption: Divergent synthesis pathways utilizing the C-2 chlorine handle for scaffold elaboration.

Handling & Safety Protocols

Hazard Classification:

- Acute Toxicity: Harmful if swallowed or inhaled.[2]
- Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
- Signal Word: WARNING.

Storage:

- Store in a cool, dry place (2-8°C recommended).
- Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ether linkage over long periods.

Disposal:

- Halogenated organic waste. Do not dispose of in standard aqueous waste streams. Incineration is the preferred method.

References

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